N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Description
This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thiophene-pyrazole core modified with a sulfone group (5,5-dioxo) and substituted aryl/benzamide groups. The 2,4-dimethylphenyl substituent on the pyrazole ring and the 2,6-difluorobenzamide moiety on the thienopyrazole backbone contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-11-6-7-17(12(2)8-11)25-19(13-9-29(27,28)10-16(13)24-25)23-20(26)18-14(21)4-3-5-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVHANLZJDFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dimethylphenyl Group: This step is achieved through electrophilic aromatic substitution reactions.
Attachment of the Difluorobenzamide Moiety: This final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog: N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
This analog shares the 5,5-dioxo-thieno[3,4-c]pyrazol core but differs in substituents and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Implications of Structural Differences
- In contrast, the analog’s 4-fluorophenyl group offers electron-withdrawing effects, which may alter binding affinity in polar environments .
- Steric Considerations : The ortho-methyl group on the target’s phenyl ring increases steric bulk, possibly limiting binding to shallow active sites. The analog’s para-fluorophenyl lacks such hindrance, favoring deeper cavity penetration.
- Solubility and Lipophilicity : The target’s methyl groups likely elevate LogP (lipophilicity), improving membrane permeability but risking metabolic instability. The analog’s ethanediamide linker and fluorobenzyl group may enhance aqueous solubility through hydrogen bonding .
- Metabolic Stability : The rigid 2,6-difluorobenzamide in the target resists enzymatic hydrolysis better than the analog’s flexible ethanediamide, which is prone to cleavage by amidases.
Crystallographic Analysis
Both compounds’ structures were likely resolved using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation), ensuring accurate bond-length and angle measurements critical for SAR studies .
Biological Activity
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity. The thieno[3,4-c]pyrazole core is particularly notable for its interactions with various biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions. The exact mechanisms remain to be fully elucidated through detailed biochemical studies.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that thieno[3,4-c]pyrazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast and lung cancer) .
Anti-inflammatory Activity
The compound has also demonstrated potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in cellular models. This suggests a mechanism where the compound may reduce inflammation by modulating immune responses .
Antimicrobial Activity
Preliminary data suggests that this compound may possess antimicrobial properties against certain bacterial strains. The presence of the thieno[3,4-c]pyrazole moiety is believed to enhance its interaction with microbial targets .
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated a series of thieno[3,4-c]pyrazole derivatives and found that those with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
- Anti-inflammatory Mechanism : Research conducted at a university laboratory demonstrated that the compound could inhibit NF-kB signaling pathways in macrophages. This inhibition correlated with decreased levels of TNF-alpha and IL-6 production .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
